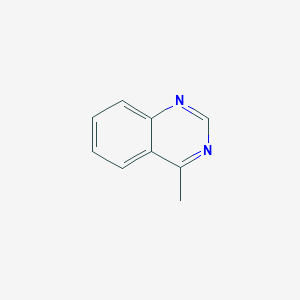

4-Methylquinazoline

Overview

Description

4-Methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylquinazoline typically involves the reaction of 2-aminobenzylamine with formic acid under reflux conditions. This method yields this compound through a cyclization process. Another common method involves the reaction of anthranilic acid with acetic anhydride, followed by cyclization with formamide .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The scalability of these methods makes them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, alkylating agents, and nitrating agents.

Major Products Formed:

- Quinazoline N-oxides

- Dihydroquinazoline derivatives

- Substituted quinazoline compounds

Scientific Research Applications

Synthesis of 4-Methylquinazoline

The synthesis of this compound typically involves the reaction of 2-aminoacetophenone with formamide under optimized conditions. The use of Lewis acid catalysts, such as BF3-Et2O, has been shown to enhance yields significantly. The optimal conditions yield approximately 86%, which is a notable improvement over previous methods that reported yields between 50% and 75% .

Synthesis Conditions:

| Parameter | Optimal Condition |

|---|---|

| Catalyst | BF3-Et2O |

| Molar Ratio (2-aminoacetophenone: BF3-Et2O) | 1:0.5 |

| Weight Ratio (2-aminoacetophenone: formamide) | 1:52 |

| Temperature | 150°C |

| Time | 6 hours |

Biological Activities

This compound exhibits a range of biological activities that make it valuable in pharmaceutical research:

- Antitumor Activity: It has been evaluated for its potential as an antitumor agent. Studies indicate that derivatives of quinazoline, including this compound, show promise against various cancer cell lines, demonstrating moderate cytotoxicity comparable to established chemotherapeutics .

- Insecticidal Properties: This compound has been identified as an effective insecticide against Triatoma infestans, the vector for Chagas disease. Behavioral studies have shown that it attracts fifth instar nymphs and females of this species, suggesting its potential use in monitoring and control strategies .

- Antimicrobial Effects: Preliminary research indicates that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections .

Case Study 1: Antitumor Potential

In a study focusing on the antiproliferative effects of this compound on bronchial carcinoma cells (A549), researchers observed significant morphological changes in the cells, indicating its potential as a therapeutic agent. The compound demonstrated comparable effects to known chemotherapeutics like doxorubicin .

Case Study 2: Insect Behavior Modification

Research on the behavioral response of Triatoma infestans revealed that both fifth instar nymphs and females were significantly attracted to formulations containing this compound. This attraction was quantified through video tracking systems, highlighting its potential application in vector control strategies for Chagas disease .

Mechanism of Action

The mechanism of action of 4-Methylquinazoline involves its interaction with specific molecular targets and pathways. For instance, in its role as a pheromone component, it synergizes with other compounds to elicit a behavioral response in insects . In medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects such as anticancer or antibacterial activity .

Comparison with Similar Compounds

Quinazoline: The parent compound of 4-Methylquinazoline, known for its broad range of biological activities.

Quinazolinone: A related compound with a carbonyl group at the 4-position, exhibiting similar pharmacological properties.

2-Methylquinazoline: Another methyl-substituted quinazoline with distinct biological activities.

Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as a minor component in insect pheromones and its potential therapeutic applications make it a compound of significant interest in various fields of research .

Biological Activity

4-Methylquinazoline is a heterocyclic compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, along with relevant case studies and research findings.

Chemical Structure and Synthesis

This compound can be synthesized through several methods, including the reaction of 2-aminoacetophenone with formamide in the presence of a Lewis acid catalyst. The typical yield ranges from 50% to 75% depending on the reaction conditions . The compound's structure allows it to interact with various biological macromolecules, leading to a wide range of biological activities.

Antimicrobial Activity

One of the notable biological activities of this compound is its antimicrobial properties. It has been identified as a promising candidate in the development of agents targeting Triatoma infestans, the primary vector for Chagas disease. The compound exhibits insecticidal activity, making it valuable in controlling pest populations .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity | Reference |

|---|---|---|

| Bacillus subtilis | No growth inhibition | |

| Escherichia coli | No growth inhibition | |

| Staphylococcus aureus | Moderate activity |

Anticancer Properties

Research indicates that this compound derivatives possess significant anticancer properties. Various studies have demonstrated moderate antiproliferative effects against different cancer cell lines, including bronchial carcinoma (A549) and breast adenocarcinoma (MCF-7) cells. These effects are comparable to established chemotherapeutic agents like doxorubicin .

Case Study: Anticancer Activity

In one study, researchers evaluated the cytotoxicity of this compound against several tumor cell lines. The results indicated that at a concentration of , treated MCF-7 cells exhibited nuclear deformation and microtubule network disruption, suggesting a potential mechanism for its anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of quinazoline derivatives. Modifications at specific positions on the quinazoline ring can enhance or diminish their therapeutic effects. For instance, substituents at the C-4 position have been identified as critical for immunosuppressive activity .

Table 2: Structure-Activity Relationship Insights

| Substituent Position | Effect on Activity |

|---|---|

| C-4 | Key modification site for immunosuppression |

| C-6 | Enhances COX-2 inhibitory effect |

Other Biological Activities

In addition to antimicrobial and anticancer activities, this compound has shown potential in other therapeutic areas:

- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes.

- Antiviral : Research suggests potential antiviral activities against certain viral strains.

- Antihypertensive : Certain analogs have been investigated for their ability to lower blood pressure .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-methylquinazoline, and what are their limitations?

Traditional methods involve chlorination of quinazolin-4(3H)-ones using reagents like POCl₃ or SOCl₂ under harsh conditions, followed by methylation . However, these methods often require high temperatures, generate moisture-sensitive intermediates, and may degrade functional groups. Electrochemical synthesis using aluminum/carbon electrodes and acetic acid electrolytes offers a milder alternative, enabling room-temperature reactions with high yields (e.g., 85–92% for 2-methylquinazolin-4(3H)-one derivatives) .

Q. What biological roles has this compound been implicated in, and how are these studied?

this compound functions as a sex pheromone in Nasonia longicornis wasps, mediating species-specific mate attraction. Researchers quantify pheromone titers using gas chromatography-mass spectrometry (GC-MS) and validate age-dependent production via non-parametric statistical tests (e.g., Kruskal–Wallis H-test with Bonferroni correction) .

Q. How do structural modifications of this compound influence its bioactivity?

Substituents at the quinazoline core (e.g., hydroxy, imidazo[1,2-a]pyridin-6-yl groups) enhance interactions with biological targets. For example, 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives exhibit improved anticancer activity by inhibiting kinase pathways. Systematic SAR studies involve iterative synthesis, in vitro assays (e.g., cytotoxicity screening), and molecular docking .

Q. What are the key considerations for designing experiments involving this compound?

Researchers must control variables such as reaction temperature, solvent purity, and catalyst loading during synthesis. For biological studies, standardized protocols for pheromone extraction (e.g., hexane washes of insect abdomens) and statistical power calculations (e.g., sample size ≥10 per group) are critical to ensure reproducibility .

Advanced Research Questions

Q. How can electrochemical methods be optimized for synthesizing this compound derivatives with sensitive functional groups?

Electrode material selection (e.g., carbon vs. platinum) and electrolyte composition (e.g., acetic acid with ionic additives) significantly impact reaction efficiency. Cyclic voltammetry can identify optimal redox potentials, while flow-cell systems enhance scalability. Recent work achieved 90% yields for 4-quinazolinones without degrading alkoxy or nitro groups .

Q. What advanced analytical techniques resolve contradictions in this compound bioactivity data?

Discrepancies in IC₅₀ values or receptor binding affinities may arise from assay variability (e.g., cell line differences). Meta-analyses using hierarchical Bayesian models or machine learning (e.g., random forests) can normalize datasets. Cross-validation with orthogonal methods (e.g., SPR vs. ITC for binding kinetics) is recommended .

Q. How do computational tools enhance the design of this compound-based therapeutics?

Density functional theory (DFT) predicts regioselectivity in electrophilic substitutions, guiding synthetic routes. Molecular dynamics simulations reveal binding modes in target proteins (e.g., EGFR kinase), enabling rational optimization of substituent hydrophobicity and hydrogen-bonding capacity .

Q. What strategies mitigate stability issues in this compound derivatives during storage?

Moisture-sensitive derivatives require anhydrous storage (e.g., argon-filled desiccators) and stabilization via co-crystallization with cyclodextrins. For in vivo studies, pro-drug formulations (e.g., phosphate esters) improve solubility and reduce degradation .

Q. Methodological Best Practices

- Data Analysis : Use Shapiro-Wilk tests to assess normality before applying parametric tests (e.g., ANOVA). For non-normal data (common in pheromone titer studies), employ Kruskal–Wallis H-tests with post-hoc corrections .

- Reproducibility : Document synthetic procedures using the CHEM21 checklist for reaction parameters (e.g., stirring rate, ramp time). Share raw spectral data (NMR, HPLC) in public repositories .

Properties

IUPAC Name |

4-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-8-4-2-3-5-9(8)11-6-10-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEOEZZCZCCPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=NC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287113 | |

| Record name | 4-Methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-46-9 | |

| Record name | 4-Methylquinazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylquinazoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA8Y3UW6XP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.